molecular formula C14H7N3O2 B12662243 1H-Anthra[2,3-d]triazole-5,10-dione CAS No. 78324-76-2

1H-Anthra[2,3-d]triazole-5,10-dione

Cat. No.: B12662243
CAS No.: 78324-76-2
M. Wt: 249.22 g/mol
InChI Key: LSBFHEKUKJOTOI-UHFFFAOYSA-N
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Description

1H-Anthra[2,3-d]triazole-5,10-dione: is a chemical compound with the molecular formula C14H7N3O2. It is a member of the triazole family, characterized by a fused ring structure that includes both anthracene and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Anthra[2,3-d]triazole-5,10-dione typically involves the cyclization of appropriate anthracene derivatives with triazole precursors. One common method includes the reaction of anthracene-2,3-dicarboxylic anhydride with hydrazine hydrate, followed by cyclization under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1H-Anthra[2,3-d]triazole-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1H-Anthra[2,3-d]triazole-5,10-dione is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets .

Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of anti-cancer and anti-microbial agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 1H-Anthra[2,3-d]triazole-5,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls .

Comparison with Similar Compounds

Uniqueness: 1H-Anthra[2,3-d]triazole-5,10-dione is unique due to its fused ring structure, combining the properties of both anthracene and triazole. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .

Properties

CAS No.

78324-76-2

Molecular Formula

C14H7N3O2

Molecular Weight

249.22 g/mol

IUPAC Name

2H-naphtho[3,2-f]benzotriazole-5,10-dione

InChI

InChI=1S/C14H7N3O2/c18-13-7-3-1-2-4-8(7)14(19)10-6-12-11(5-9(10)13)15-17-16-12/h1-6H,(H,15,16,17)

InChI Key

LSBFHEKUKJOTOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC4=NNN=C4C=C3C2=O

Origin of Product

United States

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